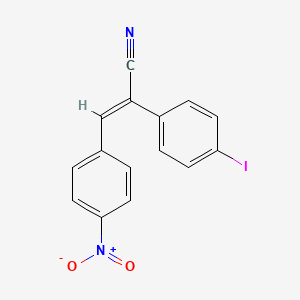

![molecular formula C24H25N3S B4630608 3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)

3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole

Descripción general

Descripción

This compound is part of the 1,2,4-triazole family, which is known for its versatile applications in medicinal chemistry and materials science due to its heterocyclic structure. The specific features of the compound, such as the mesitylmethylthio group and the 1-naphthylmethyl moiety, contribute to its unique chemical behavior and potential applications.

Synthesis Analysis

Synthesis involves a multi-step process, including the formation of a Schiff base by the condensation of substituted amine with 2-hydroxy-1-naphthaldehyde, followed by complexation with metals like Cu(II), Ni(II), and Fe(II) to study the compound's coordination chemistry (Sancak et al., 2007).

Molecular Structure Analysis

The molecular structure has been characterized using various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry, to elucidate the compound's geometry, bonding environment, and electronic properties. Computational methods such as DFT calculations have also been employed to predict the molecular geometry and vibrational frequencies, which were found in good agreement with experimental data (Inkaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of the compound includes its ability to form complexes with metal ions, demonstrating its potential as a ligand in coordination chemistry. The Schiff base formed during its synthesis shows a tridentate coordination mode with metal ions, revealing insights into its chemical versatility and potential applications in catalysis and materials science (Sancak et al., 2007).

Physical Properties Analysis

Physical characterization includes determining melting points, solubility in various solvents, and crystalline structure. X-ray crystallography has been utilized to determine the compound's solid-state structure, offering detailed insights into its molecular packing, bond lengths, and angles (Zhang et al., 1996).

Chemical Properties Analysis

The compound's chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by its triazole core and substituents. Studies have investigated its potential biological activities, demonstrating the importance of the 1,2,4-triazole moiety and its derivatives in developing new therapeutic agents (Berk et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research by Zamani et al. (2004) focused on the synthesis of new 1,2,4-triazole derivatives, highlighting their preparation and characterization. Although this study did not directly involve the specified compound, it demonstrated the potential antimicrobial activities of similar triazole derivatives, albeit noting that none exhibited significant antibacterial effects (Zamani, Faghihi, Tofighi, & Shariatzadeh, 2004).

Antileishmanial Activity and Theoretical Calculations

A study by Süleymanoğlu et al. (2017) on 4-amino-1,2,4-triazole derivatives provided insights into their theoretical calculations and significant antileishmanial activity, indicating the therapeutic potential of triazole compounds in combating Leishmania infections (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).

Anticonvulsant Activity

Küçükgüzel et al. (2004) synthesized a series of triazole derivatives to evaluate their biological properties, including anticonvulsant activity. Their findings revealed that certain derivatives provided protection in animal models employed for anticonvulsant screening, suggesting the potential utility of triazole compounds in epilepsy treatment (Küçükgüzel, Güniz Küçükgüzel, Rollas, Otük-Saniş, Ozdemir, Bayrak, Altuğ, & Stables, 2004).

Corrosion Inhibition

Lagrenée et al. (2002) explored the corrosion inhibition efficiency of a triazole derivative on mild steel in acidic media. Their work demonstrated high inhibition efficiencies, providing a foundation for the development of corrosion inhibitors based on triazole chemistry (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Oxidative Stress Mitigation

Aktay et al. (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice, highlighting the organ-selective mitigation of peroxidative injury. This suggests the potential application of triazole derivatives in addressing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Polymer Chemistry Applications

Jin et al. (2008) demonstrated the synthesis of triazole-containing polymers via reversible addition-fragmentation chain transfer polymerization, highlighting the "living"/controlled characteristics of polymerizations and the potential for creating materials with specific functionalities (Jin, Zhu, Zhang, Cheng, Zhang, & Zhu, 2008).

Propiedades

IUPAC Name |

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3S/c1-16-12-17(2)22(18(3)13-16)15-28-24-26-25-23(27(24)4)14-20-10-7-9-19-8-5-6-11-21(19)20/h5-13H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMJSRSJYGKXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)

![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)

![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)

![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)

![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)

![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4630590.png)

![methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)

![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)

![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)

![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)

![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)